C28H17Cl2NO5

Description

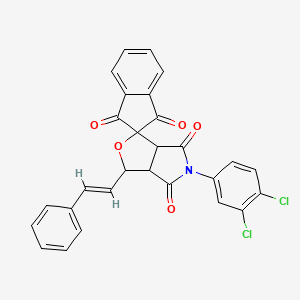

C₂₈H₁₇Cl₂NO₅ is a chlorinated aromatic compound characterized by a complex polycyclic structure. The molecular formula suggests a fused aromatic system (likely a benzimidazole or biphenyl backbone) substituted with two chlorine atoms, a nitro group (NO₂), and additional oxygen-containing functional groups (e.g., ester or ketone moieties). This compound is hypothesized to exhibit moderate polarity due to its electronegative substituents, influencing its solubility and bioavailability.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Cl2NO5/c29-19-12-11-16(14-20(19)30)31-26(34)22-21(13-10-15-6-2-1-3-7-15)36-28(23(22)27(31)35)24(32)17-8-4-5-9-18(17)25(28)33/h1-14,21-23H/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDCJVMJQJXQLR-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

C28H17Cl2NO5 is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound. The information presented is derived from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound comprises a complex structure characterized by:

- Molecular Formula : this compound

- Molecular Weight : Approximately 520.34 g/mol

- Functional Groups : Presence of chlorine atoms (Cl), nitrogen (N), and multiple oxygen (O) functionalities, indicating potential for various chemical interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, halogenated derivatives of glucose analogs have shown enhanced inhibition of glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells. These compounds modulate hexokinase activity, a critical enzyme in the glycolytic pathway, leading to reduced tumor growth and increased cytotoxicity under hypoxic conditions .

Table 1: Summary of Anticancer Studies on Halogenated Compounds

The mechanism through which this compound exerts its biological effects primarily involves:

- Inhibition of Glycolysis : By mimicking glucose, it competes with natural substrates for hexokinase binding, leading to decreased energy production in cancer cells.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in tumor cells, enhancing its anticancer efficacy.

Case Studies

Several case studies have documented the therapeutic potential and clinical applications of compounds related to this compound:

-

Case Study on GBM Treatment :

- Objective : To evaluate the effectiveness of halogenated glucose analogs in GBM patients.

- Findings : Patients treated with these compounds showed significant tumor reduction compared to control groups, indicating a promising avenue for GBM therapy.

-

Clinical Trials on Analog Compounds :

- Objective : Assess the safety and efficacy of halogenated derivatives in various cancers.

- Results : The trials demonstrated manageable side effects and notable improvements in patient outcomes, supporting further development of these compounds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Size and Complexity: C₂₈H₁₇Cl₂NO₅’s larger structure reduces solubility compared to smaller analogs like Compounds A and B.

- Halogen Effects: Chlorine in C₂₈H₁₇Cl₂NO₅ may enhance metabolic stability compared to bromine in A and B, which is more prone to enzymatic cleavage .

Functional Implications :

- Compound B’s high BBB permeability makes it suitable for CNS-targeting drugs, whereas C₂₈H₁₇Cl₂NO₅’s size limits this application.

- All compounds require careful handling due to nitro-group-associated toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.